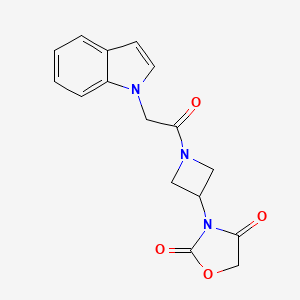

3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Research Significance in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern pharmaceutical agents, and the integration of multiple heterocycles into single molecules has emerged as a strategy to enhance bioactivity and target selectivity. The indole moiety, a ubiquitous feature in natural products and synthetic drugs, is renowned for its interactions with biological targets such as serotonin receptors and enzymes like cyclooxygenase. Azetidines, four-membered nitrogen-containing rings, have gained attention for their conformational rigidity and metabolic stability compared to larger cyclic amines. Oxazolidinones, five-membered lactams, are clinically validated as antibiotics (e.g., linezolid) and exhibit diverse mechanisms of action, including inhibition of bacterial protein synthesis.

The combination of these three motifs in this compound creates a molecule with potential multifunctional properties. The indole group may confer affinity for eukaryotic or prokaryotic targets, while the azetidine and oxazolidinone rings could enhance pharmacokinetic properties such as solubility and resistance to enzymatic degradation. Synthetic challenges in constructing such hybrids, particularly the strain-prone azetidine ring, underscore the compound’s value as a testbed for novel methodologies in heterocyclic synthesis.

Structural Classification and Relationship to Known Bioactive Heterocycles

The compound belongs to the class of N-acylated azetidine-oxazolidinone hybrids fused with indole derivatives. Its IUPAC name, 3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione, reflects the connectivity of its components:

- Indole : A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- Azetidine : A four-membered saturated ring with one nitrogen atom, functionalized at the 3-position.

- Oxazolidinone : A five-membered ring containing both oxygen and nitrogen atoms, with a ketone group at the 4-position.

The structural relationship to bioactive compounds is evident in analogs such as spiro-fused indole-azetidine derivatives (e.g., tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate) and indolyl-containing 4-hydroxy-2-pyridones. These analogs demonstrate that the spatial arrangement of indole with small nitrogenous rings can modulate interactions with biological targets, such as bacterial topoisomerases or neurotransmitter receptors. The acetyl linker in this compound introduces conformational flexibility, potentially allowing the indole and oxazolidinone moieties to adopt orientations favorable for target engagement.

Historical Development of Indole-Azetidine-Oxazolidinone Hybrid Compounds

The synthesis of indole-azetidine hybrids traces its roots to advancements in strained heterocycle chemistry. Early methods for azetidine synthesis, such as the Gabriel synthesis, faced limitations in regioselectivity and functional group tolerance. The development of superbase-mediated ring-opening strategies for oxiranes in the 2020s enabled more efficient access to substituted azetidines, including those fused to aromatic systems. Concurrently, the oxazolidinone scaffold gained prominence in the 1990s with the approval of linezolid, spurring interest in its incorporation into hybrid structures.

Indole’s historical role in alkaloid chemistry and its prevalence in FDA-approved drugs (e.g., indomethacin) motivated its integration into modern hybrids. The compound this compound exemplifies this trend, leveraging advancements in:

- Azetidine Functionalization : Modern methods using lithium amide bases allow for the stereoselective formation of azetidine rings adjacent to electrophilic centers.

- Oxazolidinone Synthesis : Cyclization of carbamates or urea derivatives under mild conditions facilitates the incorporation of oxazolidinones into complex architectures.

- Indole-Acetyl Linkages : Acylation of indole at the 1-position preserves its aromaticity while enabling conjugation to other heterocycles.

These synthetic breakthroughs have positioned indole-azetidine-oxazolidinone hybrids as versatile candidates for probing structure-activity relationships in antimicrobial and CNS-targeted drug discovery.

Properties

IUPAC Name |

3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-14(9-17-6-5-11-3-1-2-4-13(11)17)18-7-12(8-18)19-15(21)10-23-16(19)22/h1-6,12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXJAKADVDMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Moiety: Starting with an indole derivative, such as 1H-indole, which undergoes acetylation to introduce the acetyl group.

Azetidine Ring Formation: The acetylated indole is then reacted with an azetidine precursor under conditions that promote ring closure, often involving a base such as sodium hydride.

Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazolidine-2,4-dione ring. This step may require the use of a dehydrating agent like thionyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced using agents such as lithium aluminum hydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Conversion of oxazolidine-2,4-dione to oxazolidine-2,4-diol.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its unique reactivity and potential as a synthetic intermediate.

Biology and Medicine:

- Potential applications in drug discovery due to its structural similarity to bioactive molecules.

- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

- Could be used in the development of new materials with specific chemical properties.

- Potential applications in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is likely due to its ability to interact with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The azetidine and oxazolidine rings may enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related molecules from the literature:

*Calculated based on structural formula.

Structural and Functional Insights

- Core Heterocycles: The oxazolidine-2,4-dione core (target compound) is structurally analogous to thiazolidine-2,4-dione derivatives (e.g., compounds 5g, 7k) but replaces sulfur with oxygen. Azetidine’s smaller ring size (vs. pyrrolidine or piperidine) increases ring strain but enhances rigidity, which may improve binding selectivity .

Substituent Effects :

- The 2-(1H-indol-1-yl)acetyl group in the target compound distinguishes it from simpler azetidine-oxazolidinediones (e.g., ). The indole’s aromatic system enables π-π stacking with hydrophobic enzyme pockets, while the acetyl linker balances flexibility and stability.

- Compounds with arylidene substituents (e.g., 5g ) exhibit planar geometries that may enhance stacking interactions but reduce solubility compared to the target’s three-dimensional azetidine-indole system.

Physicochemical Properties

- The indole and acetyl groups in the target compound likely increase hydrophobicity (logP ~2.5–3.5*) compared to unsubstituted oxazolidinediones (logP ~0.5–1.5). This could enhance membrane permeability but reduce aqueous solubility.

- Melting points for thiazolidinedione analogs (e.g., 248–250°C for 5g ) suggest high crystallinity, whereas the target compound’s flexible substituents may lower its melting point.

Biological Activity

The compound 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS Number: 1903158-83-7) is a complex organic molecule with potential therapeutic applications. It combines an indole moiety, known for its diverse biological activities, with an oxazolidine structure that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 313.31 g/mol. The structure includes an indole ring, an azetidine unit, and an oxazolidine dione, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1903158-83-7 |

| Molecular Formula | C16H15N3O4 |

| Molecular Weight | 313.31 g/mol |

Synthesis

The synthesis of the compound typically involves multiple steps starting from readily available precursors. The process includes the formation of the indole moiety through Fischer indole synthesis and subsequent coupling reactions to form the azetidine and oxazolidine rings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing indole and oxazolidine structures. For instance, a related study demonstrated that derivatives of indole exhibited significant antibacterial activity against various strains of bacteria. This suggests that This compound may similarly possess antimicrobial properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several indole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features showed Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, compounds derived from indole have shown antifungal activity. For example, certain derivatives were tested against Candida species with promising results, indicating that This compound could also be effective against fungal infections.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Indole Moiety : Known to interact with various biological targets, influencing pathways related to inflammation and cell signaling.

- Oxazolidine Structure : This component may enhance binding affinity to target proteins or enzymes involved in microbial resistance mechanisms.

Research Findings

Several studies have explored the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.